3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar biological activities.
Thiourea derivatives: Compounds like N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea have similar applications in catalysis and organic synthesis.
Uniqueness
What sets 3-(2H-1,3-benzodioxol-5-yl)-1-(2,6-difluorobenzenesulfonyl)pyrrolidine apart is its combination of the benzo[d][1,3]dioxole and pyrrolidine rings with a sulfonyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2,6-difluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S/c18-13-2-1-3-14(19)17(13)25(21,22)20-7-6-12(9-20)11-4-5-15-16(8-11)24-10-23-15/h1-5,8,12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXAQDWKIMOXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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